Product packaging for Formylmethionyl-alanyl-leucine(Cat. No.:CAS No. 83961-79-9)

Formylmethionyl-alanyl-leucine

Cat. No.: B1673552
CAS No.: 83961-79-9
M. Wt: 361.5 g/mol
InChI Key: ZPUCKAJAEIPORH-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of N-Formylated Peptides as Pattern Recognition Molecules

Our bodies are constantly under siege from a barrage of potential invaders, such as bacteria. To defend against these threats, our innate immune system has evolved a sophisticated surveillance mechanism. A key part of this system involves recognizing specific molecular patterns that are characteristic of pathogens but absent in our own cells. These are known as pathogen-associated molecular patterns (PAMPs).

N-formylated peptides are a prime example of PAMPs. In bacteria, protein synthesis is initiated with a modified amino acid called N-formylmethionine. Consequently, bacterial proteins and their degradation products often possess an N-terminal formyl group. In contrast, protein synthesis in the cytoplasm of eukaryotic cells (like our own) starts with methionine, which is not formylated. This fundamental difference allows our immune system to specifically identify bacterial products and initiate a defensive response.

The recognition of these N-formylated peptides is carried out by a specialized class of receptors on the surface of our immune cells, particularly phagocytes like neutrophils and macrophages. These receptors are aptly named formyl peptide receptors (FPRs). frontiersin.orgresearchgate.net When an N-formylated peptide binds to an FPR, it triggers a cascade of intracellular signals that mobilize the immune cell to action. This can include chemotaxis (directed movement towards the source of the peptide), phagocytosis (engulfing and destroying the invading pathogen), and the release of antimicrobial substances. mdpi.com

Overview of Formylmethionyl-alanyl-leucine as a Biological Mediator

This compound (fMAL) is a specific N-formylated tripeptide that has been identified as a product of E. coli ribosomal protein L10 gene. ebiohippo.commedkoo.com As a classic N-formylated peptide, fMAL acts as a potent biological mediator, primarily by activating the formyl peptide receptors on immune cells. Its structure, consisting of the amino acids methionine, alanine (B10760859), and leucine (B10760876), with the characteristic N-terminal formyl group, makes it a powerful chemoattractant for leukocytes. pnas.org

The interaction of fMAL with FPRs initiates a variety of cellular responses crucial for host defense. These responses are fundamental to the inflammatory process, which is the body's initial reaction to infection or injury. By attracting immune cells to the site of bacterial invasion, fMAL plays a pivotal role in the early stages of clearing an infection. Research has also explored its use in studying fundamental cellular processes, such as the inhibition of peptide bond formation by antibiotics like chloramphenicol. vulcanchem.com

Comparative Analysis with Other N-Formylated Peptides (e.g., fMLF)

While fMAL is a significant chemoattractant, it is part of a larger family of N-formylated peptides, with N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP) being one of the most extensively studied. frontiersin.orguwa.edu.au Both fMAL and fMLF are potent activators of formyl peptide receptors, but they can exhibit different potencies and may interact with different subtypes of FPRs with varying affinities. mdpi.com

The structural differences between these peptides, specifically the amino acid sequence following the initial formylmethionine, influence their binding to the receptors and the subsequent cellular response. For instance, early studies demonstrated that fMLF is a particularly potent agonist for neutrophil chemotaxis. frontiersin.org The specific composition of the peptide chain dictates the three-dimensional shape and chemical properties of the molecule, which in turn determines how it fits into the binding pocket of the FPR.

This differential recognition allows for a nuanced immune response, potentially enabling the immune system to distinguish between different types of bacterial threats or to fine-tune the intensity of the inflammatory reaction. The study of various N-formylated peptides like fMAL and fMLF provides valuable insights into the intricate mechanisms of innate immunity and the structure-activity relationships of these important signaling molecules.

FeatureThis compound (fMAL)N-formylmethionyl-leucyl-phenylalanine (fMLF)
Type N-formylated tripeptideN-formylated tripeptide
Amino Acid Sequence Formyl-Methionine-Alanine-LeucineFormyl-Methionine-Leucine-Phenylalanine
Primary Function Chemoattractant for leukocytes, biological mediatorPotent chemoattractant for neutrophils and other leukocytes
Receptor Formyl Peptide Receptors (FPRs)Formyl Peptide Receptors (FPRs), particularly FPR1
Biological Significance Involved in the innate immune response to bacterial infection. pnas.orgA well-characterized and potent activator of phagocytic cells. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27N3O5S B1673552 Formylmethionyl-alanyl-leucine CAS No. 83961-79-9

Properties

CAS No.

83961-79-9

Molecular Formula

C15H27N3O5S

Molecular Weight

361.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H27N3O5S/c1-9(2)7-12(15(22)23)18-13(20)10(3)17-14(21)11(16-8-19)5-6-24-4/h8-12H,5-7H2,1-4H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t10-,11-,12-/m0/s1

InChI Key

ZPUCKAJAEIPORH-SRVKXCTJSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

MAL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Formylmethionyl-alanyl-leucine;  Fmet-ala-leu; 

Origin of Product

United States

Biological Roles and Functional Implications of Fmal

Chemoattractant Activity and Cell Migration

The primary and most studied biological role of fMAL and related N-formylated peptides is their function as powerful chemoattractants. They induce directed cell movement, a process known as chemotaxis, in various cell types, guiding them toward a chemical gradient of the peptide.

Directed Movement of Immune Cells (e.g., Neutrophils, Macrophages, Eosinophils)

N-formylated peptides are potent attractants for several types of leukocytes, which are central to the inflammatory response and host defense. nih.gov The ability of these immune cells to detect and migrate towards minute concentrations of chemoattractant substances is a vital component of host defense. researchgate.net

Neutrophils: These are among the most responsive cells to N-formylated peptides. nih.gov Di- and tripeptides containing formylmethionine are strong attractants for neutrophils, whereas the non-formylated versions are not chemotactic. nih.govresearchgate.net Studies using fMLP have established that it induces a maximal chemotactic response in neutrophils at a concentration of 10⁻⁸ M. atsjournals.org This directed migration allows neutrophils to accumulate at sites of bacterial infection. pnas.org The process is critical for host defense, and its impairment, as seen in conditions like sepsis or following intense aerobic exercise, can compromise the immune response. nih.govashpublications.org

Macrophages: Macrophages, another key phagocytic cell of the innate immune system, also exhibit strong chemotactic responses to N-formylated peptides. nih.gov The migration of macrophages to sites of inflammation is crucial for both initiating the immune response and for the subsequent cleanup and tissue repair. molbiolcell.orgresearchgate.net The chemotactic ability of macrophages can be influenced by various factors and is considered a critical function in processes like tumor surveillance and response to infection. nih.govnih.gov

Eosinophils: While classic chemoattractants for eosinophils include chemokines like eotaxin, N-formylated peptides can also influence their migration. nih.govatsjournals.orgnih.gov Studies have shown that priming eosinophils with certain cytokines, such as Interleukin-5 (IL-5), can induce a significant chemotactic response toward fMLP, which is otherwise minimal. nih.gov This indicates that in a complex inflammatory environment, the responsiveness of eosinophils to bacterial peptides can be significantly modulated.

Table 1: Summary of Chemotactic Effects of N-Formylated Peptides on Immune Cells

Cell Type Peptide Observation
Neutrophils fMLP Potent chemoattractant with maximal response at 10⁻⁸ M. nih.govatsjournals.org
Macrophages fMLP Strong chemoattractant; migration is a key physiological function. nih.govresearchgate.net
Eosinophils fMLP Chemotactic response is significantly enhanced by preincubation with IL-5. nih.gov

Chemotactic Responses in Other Cell Types (e.g., Intestinal Epithelial Cells)

The intestinal epithelium forms a crucial barrier between the host and the external environment, including vast populations of microbes. These epithelial cells are not merely a physical barrier but are active participants in mucosal immunity. physiology.org They can respond to and produce a variety of immune mediators, including chemokines. physiology.orgaai.org Intestinal epithelial cells express receptors for chemokines, such as CXCR4, and can migrate in response to their ligands to facilitate wound healing and maintain barrier integrity. nih.gov During infection or inflammation, epithelial cells can be induced to produce their own chemokines, which in turn recruit professional immune cells like neutrophils and monocytes to the site. physiology.orgaai.org This positions the intestinal epithelium as a key player in orchestrating the local immune response to microbial signals.

Involvement in Host Defense Mechanisms

The chemoattractant properties of fMAL are a cornerstone of the body's defense against invading pathogens. By guiding immune cells to where they are needed, these peptides initiate a rapid and targeted response.

Recruitment of Leukocytes to Sites of Bacterial Invasion and Tissue Injury

Since N-formylated peptides are products of bacterial protein synthesis, their presence in host tissues is a clear indicator of bacterial invasion. researchgate.netpnas.org The host immune system has evolved to recognize these peptides as "danger signals," triggering the recruitment of leukocytes to the site of infection. researchgate.netpnas.org This process is a fundamental aspect of the inflammatory response, which directs immune components to sites of injury or infection. msdmanuals.com The migration of neutrophils and monocytes out of the bloodstream and into the infected tissue is essential for containing and eliminating the invading bacteria through phagocytosis. pnas.orgmsdmanuals.comaai.org This recruitment is not limited to localized infections; systemic bacterial infections can also trigger the influx of leukocytes into distant sites like the brain, even before the bacteria themselves have invaded that tissue. aai.org

Contribution to Innate Immune Responses

The response to fMAL is a classic example of an innate immune response. msdmanuals.comnih.gov The innate immune system provides the first line of defense against pathogens and relies on recognizing conserved molecular structures unique to microorganisms, known as pathogen-associated molecular patterns (PAMPs). nih.govfrontiersin.org N-formylated peptides are a quintessential PAMP. The response is rapid and non-specific, meaning it is deployed in the same way against a wide variety of bacteria. msdmanuals.comebsco.com The recruitment and activation of phagocytic cells like neutrophils and macrophages by fMAL is a critical early event that helps control infection until the more specific adaptive immune system can be mobilized. nih.govfrontiersin.org

Modulation of Inflammatory Processes

The role of fMAL extends beyond simply recruiting cells. Upon arriving at the site of infection, leukocytes activated by fMAL and other signals actively participate in and modulate the local inflammatory environment. These peptides stimulate a range of biological functions in the recruited cells, including degranulation (the release of antimicrobial proteins), the production of reactive oxygen species (the "oxidative burst" to kill microbes), and the synthesis of other inflammatory mediators like eicosanoids. researchgate.net This activation amplifies the inflammatory cascade, recruiting more cells and further enhancing the antimicrobial response to effectively combat the infection.

Pro-inflammatory Signaling Pathways

N-formylated peptides are potent initiators of pro-inflammatory signaling cascades. The binding of a ligand like fMLP to its receptor on immune cells triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, particularly of the Gi family. This activation is sensitive to pertussis toxin, indicating the crucial role of these G proteins in the signaling process. nih.gov

Once activated, the G protein dissociates into its α and βγ subunits, which in turn initiate multiple downstream signaling pathways. These pathways are central to the inflammatory response and include:

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathways: Formyl peptides activate several MAPK pathways, including the p38 MAPK and Extracellular signal-Regulated Kinase (ERK1/2) pathways. oncotarget.comfrontiersin.org These pathways are critical for the transcriptional regulation of numerous inflammatory genes. oncotarget.com

Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K pathway is also engaged, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is essential for processes like cell migration and actin polymerization. frontiersin.org

Activation of these cascades culminates in the assembly and activation of the NADPH oxidase complex in phagocytes, leading to a "respiratory burst" and the production of reactive oxygen species (ROS). Furthermore, these signaling events converge on the activation of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory genes. oncotarget.comfrontiersin.org

Regulation of Cytokine and Chemokine Production

The signaling pathways initiated by N-formylated peptides directly regulate the synthesis and secretion of various cytokines and chemokines, which are crucial for orchestrating and amplifying the inflammatory response.

Research on the related peptide fMLP has demonstrated its capacity to induce the gene expression and secretion of key pro-inflammatory cytokines. In human peripheral blood mononuclear cells (PBMCs), fMLP stimulation leads to the production of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This induction occurs at the level of gene expression and is dose-dependent. nih.gov Moreover, fMLP can act synergistically with other inflammatory stimuli, such as lipopolysaccharide (LPS), to enhance the secretion of these cytokines. nih.gov

The table below summarizes the effect of fMLP on cytokine production in human PBMCs, providing a model for the expected activity of fMAL.

CytokineEffect of fMLP StimulationSignaling Pathway Implication
IL-1α Induces gene expression and secretion. nih.govMediated via a Gi protein. nih.gov
IL-1β Induces gene expression and secretion. nih.govMediated via a Gi protein. nih.gov
IL-6 Induces secretion. nih.govMediated via a Gi protein. nih.gov

Beyond these cytokines, the activation of transcription factors like NF-κB and AP-1 by formyl peptide signaling pathways suggests a broader role in regulating the expression of chemokines. oncotarget.com Chemokines are critical for recruiting additional immune cells to the site of inflammation or infection. nih.gov For instance, studies have shown that depriving fibroblast-like synoviocytes of amino acids reduces the expression of chemokines like CXCL10, CCL2, and CCL5, which are crucial for leukocyte recruitment in inflammatory conditions. nih.gov This highlights the link between amino acid-related signaling and chemokine production.

Diverse Physiological and Pathophysiological Contexts

Role in Cellular Homeostasis and Damage Resolution

While N-formylated peptides are potent inflammatory triggers, the processes they initiate are also fundamental to maintaining cellular homeostasis and resolving tissue damage. The recruitment and activation of phagocytes are essential first steps in clearing pathogens and cellular debris from sites of injury, thereby paving the way for tissue repair.

The broader concept of cellular homeostasis is maintained by complex self-correcting mechanisms. elifesciences.org For example, autophagy is a critical catabolic process for recycling cellular components to maintain homeostasis, and its disruption can lead to various pathologies. asm.org While a direct role for fMAL in these overarching homeostatic mechanisms is not documented, its function as a damage-associated molecular pattern (DAMP) when released from mitochondria places it as a key signal for initiating the clean-up and repair processes necessary to restore homeostasis after cellular stress or injury.

Implications in Neurodegenerative Processes

The role of fMAL in neurodegenerative processes is not directly established in the scientific literature. However, chronic inflammation is a well-recognized component in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. frontiersin.org Neuroinflammation involves the activation of microglia, the resident immune cells of the brain, which can be triggered by pro-inflammatory stimuli. frontiersin.org Given that fMAL is a pro-inflammatory peptide, it could theoretically contribute to the cycle of chronic inflammation observed in these conditions, but specific research to support this hypothesis is lacking.

Association with Glucose Homeostasis and Metabolic Disorders

There is currently no direct scientific evidence linking the specific tripeptide fMAL to glucose homeostasis or metabolic disorders. Research in this area has focused on the metabolic effects of its constituent amino acids, particularly leucine (B10760876). Leucine, when ingested with glucose, has been shown to synergistically stimulate insulin (B600854) secretion and lower blood glucose levels. nih.gov It is also known to be an important regulator of protein metabolism. nih.gov However, these findings relate to the free amino acid and cannot be directly extrapolated to the tripeptide fMAL, whose primary recognized role is in immune signaling through formyl peptide receptors. The influence of fMAL itself on insulin signaling or glucose metabolism remains an uninvestigated area.

Potential Roles in Vomeronasal Organ Chemosensation

Emerging evidence suggests a fascinating and unexpected role for formyl peptide receptors (FPRs), the designated receptors for fMAL, in the vomeronasal organ (VNO) of some mammals. nih.gov The VNO is a specialized chemosensory organ involved in detecting pheromones and other semiochemicals that regulate social and reproductive behaviors. nih.govfrontiersin.org

In the mouse VNO, several members of the FPR family have been identified, where they are expressed in subsets of vomeronasal sensory neurons. nih.gov This expression pattern is distinct from their well-known role in the immune system and is strikingly similar to that of conventional vomeronasal receptors (V1Rs and V2Rs), suggesting a dedicated function in chemosensation. nih.govplos.org

These vomeronasal FPRs are thought to detect N-formylated peptides, which could serve as signals for identifying pathogens or the pathogenic state of other individuals, thereby influencing social interactions. nih.gov While prototypical ligands like fMLP are known to activate immune FPRs, the specific ligands for the vomeronasal FPRs are still being actively investigated. nih.govnih.gov It is plausible that fMAL, as a bacterial-derived N-formylated peptide, could act as a ligand for these receptors, thereby playing a role in vomeronasal chemosensation and influencing behavior based on the detection of microbial cues.

Molecular Mechanisms: Formyl Peptide Receptor Fpr Interaction and Downstream Signaling

Formyl Peptide Receptor Family Characteristics

The Formyl Peptide Receptors (FPRs) are a group of G protein-coupled receptors (GPCRs) that play a significant role in host defense and inflammation. nih.gov They are categorized as pattern recognition receptors, primarily recognizing peptides that contain N-formylated methionine. nih.gov This structural feature is characteristic of proteins synthesized by bacteria and mitochondria. nih.govnih.gov Consequently, the FPR family serves as a crucial link in detecting pathogenic invaders and initiating an inflammatory response. creative-biolabs.comuni-muenster.de In humans, this family consists of three distinct receptor subtypes: FPR1, FPR2, and FPR3, all encoded by genes clustered on chromosome 19. wikipedia.orgnih.govunina.it

The human FPR family comprises three members, each with unique characteristics and roles. wikipedia.org

FPR1 : Originally identified for its ability to bind N-formyl peptides produced by bacteria, FPR1 is a key player in mediating the immune response to infection. wikipedia.org It is considered the classical formyl peptide receptor and binds synthetic peptides like N-formylmethionyl-leucyl-phenylalanine (fMLP) with high affinity. nih.govnih.gov Activation of FPR1 by its ligands leads to chemotaxis, guiding immune cells toward sites of infection or injury. nih.govcreative-biolabs.com

FPR2 : Also known as FPR-like 1 (FPRL1) or the ALX/FPR2 receptor, this isoform is highly versatile and promiscuous. nih.gov It binds a wide array of structurally diverse ligands beyond bacterial formyl peptides, including endogenous anti-inflammatory molecules like lipoxin A4 and annexin (B1180172) A1. nih.govcancer.gov This dual role allows FPR2 to mediate both pro-inflammatory and pro-resolving responses, making it a complex modulator of inflammation. creative-biolabs.comnih.gov

FPR3 : This is the least characterized member of the family. nih.gov While it shares significant sequence homology with FPR1 (56%) and FPR2 (83%), it does not appear to bind fMLP or many other classical formyl peptides. nih.govnih.gov Its specific ligands and functions are still under investigation, though it is suggested to have its own unique physiological significance, potentially acting as a "decoy" receptor to regulate the availability of its ligands for other receptors. nih.gov

Table 1: Overview of Human Formyl Peptide Receptor Isoforms
IsoformAlternate NamesPrimary FunctionKey Characteristics
FPR1FPRPro-inflammatory, Host DefenseHigh affinity for bacterial N-formyl peptides (e.g., fMLP). nih.govnih.gov
FPR2ALX/FPR2, FPRL1Pro-inflammatory and Anti-inflammatory/Pro-resolvingBinds a wide variety of ligands, including formyl peptides and endogenous anti-inflammatory lipids. nih.govnih.gov
FPR3FPRL2Largely uncharacterized, potential regulatory roleDoes not bind fMLP; may function as a decoy receptor. nih.govnih.gov

The expression of FPR isoforms varies significantly among different cell types and tissues, which dictates their specific biological roles.

FPR1 and FPR2 are predominantly expressed on phagocytic leukocytes, including neutrophils and monocytes/macrophages, which are the first line of defense against pathogens. nih.govunina.itresearchgate.net Their presence on these cells is critical for initiating chemotaxis and other antimicrobial functions. nih.gov Expression is also found on natural killer (NK) cells and dendritic cells. nih.gov Beyond the immune system, FPR1 and FPR2 have been identified in non-immune cells such as hepatocytes, astrocytes, and endothelial cells. nih.govresearchgate.net

FPR3 expression is more restricted. It is primarily found in monocytes and monocyte-derived macrophages, as well as mature dendritic cells. nih.govresearchgate.net Unlike FPR1 and FPR2, which are typically found on the cell surface, FPR3 is often located in small intracellular vesicles, suggesting a different mechanism of action and regulation. nih.govfrontiersin.org

Table 2: Expression of FPR Isoforms in Human Cells and Tissues
Cell Type / TissueFPR1 ExpressionFPR2 ExpressionFPR3 Expression
NeutrophilsHigh unina.itnih.govresearchgate.netHigh unina.itnih.govresearchgate.netLow/None
Monocytes / MacrophagesHigh unina.itHigh nih.govunina.itHigh nih.govresearchgate.net
Dendritic CellsPresent nih.govPresent nih.govPresent in mature DCs researchgate.net
Natural Killer (NK) CellsPresent nih.govPresent nih.govPresent nih.govresearchgate.net
Endothelial CellsPresent researchgate.netPresent nih.govPresent nih.gov
HepatocytesNone ReportedPresent nih.govNone Reported
AstrocytesPresent researchgate.netPresent nih.govNone Reported

The three FPR subtypes exhibit distinct preferences for their ligands. N-terminal formylated peptides are natural agonists for FPR1 and FPR2, activating them at low nanomolar concentrations. uni-muenster.de

FPR1 shows high affinity for a range of N-formyl peptides, with the N-formyl group being crucial for optimal receptor interaction. nih.gov It is highly effective in recognizing these peptides to mediate phagocyte functions. nih.gov

FPR2 also binds N-formyl peptides but generally with a lower affinity than FPR1. nih.gov However, it can discriminate between formyl peptides of different sizes and structures, and its promiscuity allows it to bind a much broader range of both pro-inflammatory and anti-inflammatory ligands. nih.govnih.gov

FPR3 is distinct in that no bacterial or mitochondrial formyl peptide has been definitively identified as an agonist for it. nih.gov

While direct affinity data for formylmethionyl-alanyl-leucine is not extensively detailed in the provided context, its structural similarity to other N-formyl peptides suggests it would primarily interact with FPR1 and FPR2. The prototypical FPR1 agonist fMLP (fMet-Leu-Phe) binds to FPR1 with a very high affinity (Kd ≈ 1 nM), whereas its affinity for FPR2 is significantly lower (Kd ≈ 430 nM). nih.gov It is plausible that this compound follows a similar pattern of high-affinity binding to FPR1 and lower-affinity binding to FPR2.

Receptor Activation and Signal Transduction Pathways

FPRs belong to the large superfamily of G protein-coupled receptors (GPCRs), which are characterized by seven transmembrane domains. wikipedia.orgresearchgate.netwikipedia.org The activation of these receptors by a ligand like this compound initiates a canonical GPCR signaling cascade. nih.gov

Upon agonist binding to the extracellular portion of the receptor, the GPCR undergoes a conformational change. wikipedia.org This change is transmitted to an associated heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the membrane. wikipedia.orgnih.gov The FPR family specifically couples to inhibitory G-proteins of the Gi family. nih.govmdpi.com The receptor's conformational change catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.org This exchange triggers the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, both of which are then free to interact with and modulate the activity of downstream effector proteins. wikipedia.org

The dissociation of the Gi protein subunits initiates multiple downstream signaling pathways that culminate in the characteristic cellular responses to formyl peptides, such as chemotaxis, degranulation, and the production of reactive oxygen species.

A primary pathway activated by FPRs involves Phospholipase C (PLC) . wikipedia.org

The activated G protein subunits (both Gα-GTP and the Gβγ dimer can be involved) stimulate the membrane-bound enzyme PLC.

PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . wikipedia.orgwikipedia.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. wikipedia.org This rapid increase in intracellular calcium is a key signal for many cellular processes.

DAG remains in the plasma membrane where it, along with the increased Ca²⁺, activates members of the Protein Kinase C (PKC) family, which in turn phosphorylate a variety of cellular proteins, leading to further signal propagation.

In addition to the PLC pathway, FPR activation is also linked to the mitogen-activated protein kinase (MAPK) cascade , including the phosphorylation and activation of extracellular signal-regulated kinases (ERK). mdpi.com These signaling cascades work in concert to rearrange the cytoskeleton, which is essential for cell migration, and to activate transcriptional programs that regulate inflammation and immune responses. wikipedia.org

Intracellular Signaling Cascades

Phospholipase C (PLC) and Inositol Trisphosphate (IP3)/Diacylglycerol (DAG) Pathways

The binding of this compound to the formyl peptide receptor initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. This activation results in the dissociation of the Gα subunit from the Gβγ dimer. The activated G-protein, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC). wikipedia.orgnih.govcellsignal.combosterbio.com

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.govbosterbio.comnih.gov IP3 is a small, water-soluble molecule that diffuses into the cytoplasm, while DAG remains embedded in the plasma membrane. This bifurcation of the signaling pathway allows for the simultaneous activation of multiple downstream effector molecules, leading to a coordinated and amplified cellular response.

The generation of these second messengers is a critical step in the signal transduction cascade initiated by fMLP. The specific isoforms of PLC involved in fMLP signaling can vary depending on the cell type, but PLCβ is commonly implicated due to its activation by G-protein subunits. cellsignal.com

Intracellular Calcium (Ca2+) Mobilization

Following its generation by Phospholipase C, inositol 1,4,5-trisphosphate (IP3) diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. nih.govnih.gov This binding event triggers the opening of the IP3-gated calcium channels, resulting in a rapid and transient release of stored Ca2+ from the ER into the cytoplasm. nih.govnih.gov

This initial release of intracellular calcium is often followed by a more sustained influx of extracellular calcium through plasma membrane channels, a process known as store-operated calcium entry (SOCE). The depletion of Ca2+ from the ER is sensed by stromal interaction molecule (STIM) proteins, which then translocate to the plasma membrane and activate Orai channels, facilitating the entry of extracellular Ca2+.

The resulting increase in intracellular Ca2+ concentration acts as a crucial second messenger, modulating the activity of a wide range of downstream effector proteins, including protein kinases, phosphatases, and ion channels. This Ca2+ signal is essential for many of the cellular responses induced by fMLP, such as chemotaxis, enzyme activation, and gene expression. The precise spatial and temporal dynamics of the Ca2+ signal are tightly regulated to ensure the specificity of the cellular response. nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Activation

The engagement of the formyl peptide receptor by this compound also leads to the activation of the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling cascade involved in cell survival, proliferation, and migration. nih.govfrontiersin.orgnih.gov The Gβγ subunits of the activated G-protein are primarily responsible for the recruitment and activation of Class I PI3Ks at the plasma membrane. nih.gov

Once activated, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, thereby recruiting them to the plasma membrane. Key downstream effectors of PIP3 include the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).

The recruitment of Akt to the membrane allows for its phosphorylation and activation by PDK1 and other kinases, such as mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, regulating various cellular processes. The PI3K pathway is a central hub for integrating signals from various receptors and plays a pivotal role in fMLP-induced chemotaxis by establishing a leading edge and a trailing edge within the migrating cell. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The signal transduction cascade initiated by this compound also involves the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways. tocris.comnews-medical.netyoutube.com MAPKs are a family of serine/threonine kinases that regulate a wide array of cellular activities, including gene expression, cell proliferation, differentiation, and apoptosis. tocris.comnews-medical.netnih.gov The activation of MAPKs typically occurs through a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAPK itself. tocris.comnews-medical.netnih.gov

In the context of fMLP signaling, several distinct MAPK pathways can be activated, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. youtube.comnih.gov The activation of these pathways can be initiated by various upstream signals, including those originating from the G-protein subunits and the activation of other protein kinases such as PKC and Ras.

Once activated, these MAPKs can phosphorylate a diverse range of substrates, including transcription factors, leading to changes in gene expression that are crucial for the inflammatory response. tocris.comnews-medical.net For example, the activation of the p38 MAPK and JNK pathways is often associated with stress and inflammatory responses. nih.gov

Protein Kinase C (PKC) Isotype Involvement

The diacylglycerol (DAG) produced from the hydrolysis of PIP2 by Phospholipase C plays a critical role in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases. nih.govnih.gov DAG, in conjunction with phosphatidylserine (B164497) and, for some isoforms, Ca2+, recruits PKC to the plasma membrane and induces a conformational change that relieves its autoinhibition, leading to its activation. nih.gov

The PKC family consists of multiple isotypes that are broadly classified into three groups: classical (cPKCs), novel (nPKCs), and atypical (aPKCs). nih.gov The specific PKC isotypes involved in fMLP signaling can vary depending on the cell type and the specific cellular response. For instance, studies have implicated both classical and novel PKC isoforms in fMLP-induced cellular events. nih.govresearchgate.net

Activated PKC isoforms can phosphorylate a wide range of substrate proteins, thereby regulating diverse cellular functions such as secretion, gene expression, and cytoskeletal organization. The involvement of specific PKC isotypes provides another layer of complexity and specificity to the signaling network initiated by fMLP.

Regulation of Cytoskeleton Rearrangement (e.g., L-Plastin Phosphorylation)

A hallmark of the cellular response to this compound is the dramatic reorganization of the actin cytoskeleton, which is essential for cell motility and phagocytosis. This process is tightly regulated by a multitude of signaling pathways that converge on actin-binding proteins. One such key protein is L-plastin, a leukocyte-specific actin-bundling protein. nih.govresearchgate.net

The function of L-plastin is modulated by phosphorylation. nih.govfrontiersin.orgnih.govuniprot.org Upon fMLP stimulation, signaling cascades lead to the phosphorylation of specific serine residues on L-plastin. nih.govnih.gov This phosphorylation event enhances the actin-bundling activity of L-plastin, contributing to the formation of higher-order actin structures such as filopodia and lamellipodia, which are crucial for cell migration. researchgate.netfrontiersin.org

The signaling pathways leading to L-plastin phosphorylation are complex and can involve kinases activated downstream of the formyl peptide receptor, including those in the MAPK and PKC pathways. The regulation of L-plastin phosphorylation represents a critical control point in the dynamic remodeling of the actin cytoskeleton during the chemotactic response to fMLP. nih.govnih.gov

Modulation of Reactive Oxygen Species (ROS) Production

A key function of phagocytic cells, such as neutrophils, upon stimulation with this compound is the production of reactive oxygen species (ROS), a process known as the respiratory burst. nih.govfrontiersin.org ROS are highly reactive molecules that play a crucial role in killing invading pathogens. nih.gov The primary enzyme responsible for ROS production in phagocytes is the NADPH oxidase complex.

The signaling pathways initiated by fMLP are central to the activation of NADPH oxidase. Upon fMLP binding to its receptor, various signaling molecules, including those from the PI3K, PLC, and PKC pathways, are activated. These pathways converge to promote the assembly of the multi-subunit NADPH oxidase complex at the phagosomal or plasma membrane.

The activation of NADPH oxidase leads to the transfer of electrons from NADPH to molecular oxygen, generating the superoxide (B77818) anion (O2•−). Superoxide can then be converted to other ROS, such as hydrogen peroxide (H2O2), which are essential for microbial killing. The production of ROS is a tightly regulated process to ensure efficient pathogen clearance while minimizing damage to host tissues. nih.govmdpi.comresearchgate.net

Interactive Data Table: Key Signaling Molecules in fMLP Pathway

MoleculePathwayFunction
Phospholipase C (PLC)IP3/DAG PathwayHydrolyzes PIP2 to generate IP3 and DAG wikipedia.orgnih.gov
Inositol Trisphosphate (IP3)IP3/DAG PathwayBinds to ER receptors to release Ca2+ nih.govnih.gov
Diacylglycerol (DAG)IP3/DAG PathwayActivates Protein Kinase C (PKC) nih.gov
Intracellular Calcium (Ca2+)Calcium MobilizationActs as a second messenger for various cellular responses nih.gov
Phosphoinositide 3-Kinase (PI3K)PI3K PathwayPhosphorylates PIP2 to generate PIP3 nih.govnih.gov
Mitogen-Activated Protein Kinase (MAPK)MAPK PathwayRegulates gene expression and other cellular activities tocris.comnews-medical.net
Protein Kinase C (PKC)PKC PathwayPhosphorylates various proteins to regulate cellular functions nih.govnih.gov
L-PlastinCytoskeleton RearrangementActin-bundling protein regulated by phosphorylation nih.govfrontiersin.org
Reactive Oxygen Species (ROS)ROS ProductionMicrobicidal agents produced by NADPH oxidase nih.govfrontiersin.org
Interplay with Complement Receptor Signaling (e.g., CR1/CD35 Diffusion)

This compound, a potent chemoattractant, primarily signals through formyl peptide receptors (FPRs) on phagocytic cells like neutrophils. This activation triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of reactive oxygen species qiagen.com. While direct modulation of Complement Receptor 1 (CR1/CD35) diffusion by this tripeptide is not extensively documented, a functional interplay can be inferred from their co-localization on immune cells and their respective roles in the immune response.

CR1, also known as CD35, is a single-chain transmembrane glycoprotein (B1211001) expressed on various blood cells, including neutrophils frontiersin.org. It plays a crucial role in regulating the complement system by acting as a cofactor for Factor I-mediated cleavage of C3b and C4b, and by accelerating the decay of C3 and C5 convertases plos.org. This receptor is essential for clearing immune complexes and complement-opsonized particles from circulation frontiersin.orgplos.org.

The activation of neutrophils by stimuli can lead to changes in the surface expression of CR1. For instance, stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA) results in an initial increase in CR1 expression on neutrophils, drawing from a pre-formed intracellular pool nih.gov. Given that this compound is a powerful neutrophil activator, it is plausible that it influences the surface expression and availability of CR1, thereby affecting the cell's ability to interact with and respond to components of the complement system. This interaction is critical, as CR1-mediated binding of opsonized pathogens can enhance phagocytosis plos.org. The signaling pathways initiated by the tripeptide could therefore indirectly impact complement-mediated functions by altering the state of the neutrophil and the dynamics of its surface receptors, including CR1.

mTOR Pathway Regulation (via Leucine (B10760876) component)

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a master regulator of cell growth, proliferation, and metabolism. The leucine component of this compound plays a significant role in activating this pathway, particularly the mTOR Complex 1 (mTORC1) efdeportes.comnih.govnih.govyoutube.comfoundmyfitness.com. Leucine is recognized as a critical nutrient signal that directly stimulates mTORC1 activity efdeportes.comnih.gov.

Activation of mTOR by leucine can occur through various mechanisms. In muscle cells, for example, leucine intake can increase cellular ATP content, which in turn inhibits AMP-activated protein kinase (AMPK). Since AMPK is an inhibitor of mTOR, its inhibition leads to mTOR activation efdeportes.com. The primary signaling cascade, however, often involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which converges on mTOR efdeportes.comnih.gov.

Once activated, mTORC1 phosphorylates several downstream targets to promote protein synthesis. Key substrates include the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) efdeportes.com. Phosphorylation of p70S6K enhances ribosomal biogenesis and translation of specific mRNAs, while phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation efdeportes.com. This stimulation of the mTOR pathway by the leucine component is crucial for the anabolic processes required during an active immune response.

JAK/STAT Pathway Modulation (via Leucine component)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system nih.govresearchgate.netwikipedia.orgnih.govfrontiersin.orgnih.govtubitak.gov.trnih.gov. This pathway facilitates communication from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation wikipedia.org. While a direct activation of the JAK/STAT pathway by the leucine component of this compound is not firmly established, there are points of potential crosstalk and indirect modulation.

The JAK/STAT pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein wikipedia.orgfrontiersin.org. Upon cytokine binding, the receptor-associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression nih.govwikipedia.orgnih.gov.

Signaling initiated by this compound in immune cells like neutrophils leads to the activation of multiple kinase cascades and can induce cellular stress through the production of reactive oxygen species qiagen.comtubitak.gov.tr. Cell stress is a known, albeit non-canonical, activator of the JAK/STAT pathway tubitak.gov.tr. Furthermore, the JAK/STAT pathway can integrate with other signaling networks. For instance, activated JAKs can lead to the activation of the PI3K/Akt pathway, which is also modulated by leucine and is an upstream regulator of mTOR wikipedia.orgfrontiersin.org. This suggests a potential for indirect modulation of JAK/STAT signaling through the complex intracellular signaling web triggered by the tripeptide and its amino acid components.

Structure Activity Relationships Sar of N Formylated Peptides in Fpr Interaction

Identification of Key Structural Determinants for Ligand Efficacy and Receptor Binding

The efficacy and binding of N-formylated peptides to FPRs are dictated by several key structural features. The N-formyl group on the methionine residue is a primary determinant for the activation of both FPR1 and FPR2. nih.gov This modification is characteristic of proteins synthesized by bacteria and mitochondria, allowing the immune system to recognize these as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). mdpi.comfrontiersin.org

For FPR1, the binding pocket is capable of accommodating peptides up to five amino acids in length. nih.gov The prototypical N-formylated peptide, N-formyl-Met-Leu-Phe (fMLF), is one of the shortest peptides that exhibits full agonistic activity. mdpi.com While the N-formyl group is essential, the composition of the C-terminal amino acids appears to be more critical for interaction with FPR2 than with FPR1. nih.gov This suggests that despite their high homology, FPR1 and FPR2 have distinct structural requirements for ligand recognition. nih.gov

Structural FeatureImportance for FPR1Importance for FPR2
N-formyl group Essential for activationEssential for activation
Peptide Length Accommodates up to 5 amino acidsLonger peptides often show higher affinity
C-terminal Amino Acids Less sensitive to composition and chargeHighly sensitive to composition and charge

Influence of Peptide Length and Amino Acid Sequence on FPR Subtype Selectivity

The length of the peptide chain and the specific amino acid sequence play a significant role in determining the selectivity of N-formylated peptides for different FPR subtypes. FPR2, for instance, demonstrates a preference for longer peptides, interacting more effectively with pentapeptides compared to tripeptides or tetrapeptides. nih.gov

Furthermore, the charge of the C-terminal amino acids is a major factor in FPR2 selectivity. FPR2 responds more favorably to peptides with positively charged residues at the C-terminus, such as fMLFK and fMLFIK. mdpi.com Conversely, it shows weak interaction with peptides carrying negative charges in this region, like fMLFE. nih.govmdpi.com In contrast, FPR1 is less affected by the presence of negative charges at the C-terminus of its ligands. nih.gov This differential sensitivity to peptide length and C-terminal charge is a key factor in the subtype selectivity of N-formylated peptides. Shorter peptides, between 8 and 20 residues, are more likely to have a positive effect on cell growth. nih.gov

Peptide ExampleLengthC-terminal ChargePreferred Receptor
fMLF TripeptideNeutralFPR1 (high affinity)
fMLFK TetrapeptidePositiveFPR2
fMLFIK PentapeptidePositiveFPR2
fMLFE TetrapeptideNegativeFPR1 (FPR2 shows weak interaction)

Analysis of Specific Residues in FPRs Critical for Ligand Recognition

Specific amino acid residues within the FPRs are crucial for the recognition of and binding to N-formylated peptides. In FPR1, a key motif identified for interaction with the N-formyl group is the R2015.38XXXR2055.42 (RGIIR) motif. nih.gov This motif, in conjunction with Asp1063.33 (D106), forms hydrogen bonds with the N-formyl group and the formylmethionine residue, stabilizing the binding pocket. nih.govresearchgate.net The salt bridge between D1063.33 and R2015.38 is particularly important for orienting the side-chain of R2015.38 to directly recognize the formyl oxygen of the ligand. nih.govresearchgate.net

For FPR2, a critical residue influencing ligand binding is Asp-281 (D281). nih.gov The negative charge of this residue can create a repulsive force against the negatively charged terminal carboxyl group of peptides like fMLF or the negatively charged side chain of glutamate (B1630785) in fMLFE, contributing to the lower affinity of FPR2 for these ligands. nih.gov Conversely, this negatively charged residue may form a stable interaction with positively charged residues like lysine (B10760008) in fMLFK. nih.gov Site-directed mutagenesis studies, where D281 was replaced, have confirmed its role as a major determinant for FPR2 binding specificity. nih.gov

ReceptorCritical Residue(s)Role in Ligand Recognition
FPR1 R2015.38XXXR2055.42 (RGIIR) motifInteracts with the N-formyl group
FPR1 D1063.33Forms hydrogen bonds with the N-formyl group and fMet
FPR2 Asp-281 (D281)Influences binding based on the charge of the peptide's C-terminus

Computational Approaches in SAR Studies

Computational methods are increasingly valuable in elucidating the SAR of N-formylated peptides and their interactions with FPRs. nih.gov Techniques such as molecular dynamics (MD) simulations provide detailed insights into the structure and dynamics of the receptor-ligand complex. nih.gov These simulations can help identify key interactions, conformational changes, and binding affinities at the molecular level. nih.gov

Homology modeling, based on the structures of related G protein-coupled receptors like CXCR4, has been employed to create structural models of FPR1 and FPR2. nih.gov These models, combined with site-directed mutagenesis, have been instrumental in identifying critical residues like D281 in FPR2. nih.gov Furthermore, cryo-electron microscopy (cryo-EM) structures of agonist-bound FPR1 have provided a structural basis for understanding the recognition of bacteria-derived chemotactic peptides, a model supported by MD simulations and functional assays of mutant receptors. nih.govresearchgate.net These computational approaches complement experimental procedures, offering a powerful platform for investigating PPI mechanisms and guiding the design of novel modulators. nih.gov

Computational ApproachApplication in FPR-Ligand SAR Studies
Molecular Dynamics (MD) Simulations Evaluating the structure and dynamics of receptor-ligand models; identifying key interactions and conformational changes. nih.gov
Homology Modeling Creating 3D structural models of FPRs to predict ligand binding sites and key residues. nih.gov
Site-Directed Mutagenesis (in silico) Predicting the functional impact of specific amino acid substitutions on ligand binding and receptor activation. nih.gov
Cryo-Electron Microscopy (Cryo-EM) model analysis Providing a high-resolution structural basis for how N-formyl peptides bind to the receptor. nih.govresearchgate.net

Methodological Frameworks for Formylmethionyl Alanyl Leucine Research

In Vitro Experimental Models

Quantitative Chemotaxis Assays (e.g., Transwell, Boyden Chamber, Microfluidic Devices)

The directed migration of cells towards a chemical gradient, or chemotaxis, is a hallmark response to fMLP. wikipedia.org Several quantitative assays are employed to measure this phenomenon.

Boyden Chamber and Transwell Assays: These are widely used methods for evaluating chemotaxis. nih.govmerckmillipore.com The basic setup consists of two compartments separated by a microporous membrane. nih.gov Cells are placed in the upper chamber, and a solution containing fMLP is placed in the lower chamber to act as a chemoattractant. nih.govnih.gov After an incubation period, the number of cells that have migrated through the pores to the lower side of the membrane is quantified. nih.gov The Transwell assay is a modification of the Boyden chamber. nih.gov Studies have shown that fMLP significantly increases the migration of cells like U87-MG glioblastoma cells in a Boyden chamber assay. researchgate.net Similarly, Transwell assays have been used to demonstrate fMLP-induced migration of neutrophils. nih.gov

Microfluidic Devices: This technology offers advantages over traditional methods, including reduced sample consumption and the ability for real-time observation of cellular responses. nih.gov Microfluidic devices have been successfully used to characterize fMLP-triggered chemotaxis in RBL-FPR cells. nih.gov

Assay TypePrincipleApplication with fMLP
Boyden Chamber Cells migrate through a porous membrane towards a chemoattractant in a lower chamber. nih.govQuantifying fMLP-induced migration of various cell types. researchgate.net
Transwell Assay A type of Boyden chamber assay used to measure cell migration. nih.govAssessing neutrophil chemotaxis in response to fMLP. nih.govnih.gov
Microfluidic Devices Real-time observation of cell migration in precisely controlled micro-channels. nih.govCharacterizing fMLP-induced chemotaxis with high resolution. nih.gov

Receptor Binding Assays and Functional Readouts (e.g., Calcium Mobilization, ROS Generation)

Upon binding to its G protein-coupled receptor, FPR, fMLP triggers a cascade of intracellular signaling events. nih.gov Assays that measure these downstream effects are crucial for understanding the mechanisms of fMLP action.

Receptor Binding Assays: These assays are used to identify and characterize ligands that bind to the formyl peptide receptor family. nih.gov Radioligand binding studies have been employed to quantify fMLP receptor number and affinity on cells like equine neutrophils. researchgate.net

Calcium Mobilization: fMLP stimulation leads to a rapid and dose-dependent increase in intracellular calcium concentration ([Ca2+]i). nih.govresearchgate.net This is a key signaling event that can be measured using fluorescent calcium indicators like fura-2. nih.gov Studies in human neutrophils have shown that fMLP at concentrations from 10 nM to 10 µM induces a concentration-dependent increase in [Ca2+]i. nih.gov This response involves both the release of calcium from intracellular stores and the influx of extracellular calcium. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation: fMLP is a potent stimulus for the production of ROS, such as superoxide (B77818) anions, in phagocytic cells like neutrophils. wikipedia.org This "oxidative burst" is a critical component of the innate immune response. qiagen.com ROS production can be measured using various techniques, including luminol-based chemiluminescence assays and flow cytometry with fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). researchgate.netresearchgate.net In human neutrophils, fMLP has been shown to induce a rapid generation of ROS. researchgate.netnih.gov

Functional ReadoutMethodKey Finding with fMLP
Receptor Binding Radioligand binding studiesQuantified high-affinity fMLP receptors on neutrophils. researchgate.net
Calcium Mobilization Fluorescent calcium indicators (e.g., fura-2, indo-1)fMLP induces a dose-dependent increase in intracellular calcium in neutrophils and other cell types. nih.govresearchgate.net
ROS Generation Chemiluminescence, Flow Cytometry (e.g., DCFDA)fMLP stimulates a rapid and significant production of ROS in neutrophils. researchgate.netresearchgate.net

Molecular Biology Techniques for Gene Expression and Protein Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure changes in gene expression levels in response to fMLP stimulation. This method allows for the quantification of specific mRNA transcripts, providing insight into the transcriptional regulation induced by fMLP. For example, studies have used qPCR to demonstrate that fMLP can promote osteoblastic differentiation by increasing the expression of osteogenic marker genes such as Runx2. nih.gov In other contexts, RT-PCR, a related technique, has been used to show that fMLP treatment of polymorphonuclear neutrophils increases the levels of TNF-α mRNA transcripts. nih.gov

Biochemical Assays for Enzyme Activities and Signaling Intermediates

Biochemical assays are essential for dissecting the specific signaling pathways activated by fMLP. These assays measure the activity of key enzymes and the levels of second messengers involved in the signal transduction cascade.

Binding of fMLP to its receptor activates a variety of intracellular signaling pathways, including those mediated by phospholipase C (PLC), phospholipase D (PLD), and mitogen-activated protein kinases (MAPKs). qiagen.comnih.gov Assays measuring the activity of these enzymes and their downstream products are critical. For instance, fMLP-induced superoxide generation in neutrophils has been shown to be dependent on the activation of protein kinase C (PKC). nih.gov Furthermore, studies have investigated the role of specific signaling intermediates, such as phosphatidic acid (PA), the product of PLD activity, in fMLP-induced cellular responses. nih.gov The activation of kinases like the p38 MAPK and p42/44 (ERK) MAP kinases in response to fMLP can be measured through kinase activity assays. researchgate.net

Peptide Synthesis Methods for Analogue Generation (e.g., Solid-Phase Peptide Synthesis)

The generation of analogues of Formylmethionyl-alanyl-leucine is crucial for structure-activity relationship studies and the development of new therapeutic agents. Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for this purpose, offering an efficient and versatile method for creating a diverse range of peptide analogues. The most widely used strategy within SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach elsevierpure.com.

In this method, the peptide is assembled sequentially while anchored to an insoluble polymer resin. The process begins with the C-terminal amino acid attached to the resin. Each subsequent amino acid, with its alpha-amino group temporarily protected by the Fmoc group and its side chain protected by a tBu group, is coupled to the growing peptide chain. The Fmoc group is removed with a mild base, typically piperidine, to allow the next amino acid to be added. This cycle of coupling and deprotection is repeated until the desired peptide sequence is complete nih.gov.

A critical step in synthesizing analogues of this compound is the introduction of the N-terminal formyl group. This can be achieved on the solid support after the full peptide chain has been assembled. A common method involves reacting the N-terminus of the resin-bound peptide with a formylating agent, such as that generated from formic acid and N,N'-dicyclohexylcarbodiimide (DCC) x-mol.net. This on-resin formylation is an effective and rapid method that can lead to high yields and purity of the final N-formylated peptide x-mol.net.

The versatility of SPPS allows for the incorporation of non-standard or modified amino acids at any position in the peptide chain, enabling the systematic exploration of how changes in the peptide's structure affect its biological activity. Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). The crude peptide is then purified, often using reverse-phase high-performance liquid chromatography (HPLC).

Synthesis StrategyKey FeaturesApplication for this compound Analogues
Fmoc/tBu Solid-Phase Peptide Synthesis Utilizes Fmoc for temporary N-terminal protection and tBu for permanent side-chain protection. Employs a solid resin support for peptide assembly. elsevierpure.comnih.govEnables the systematic synthesis of a wide array of analogues with modifications at any amino acid position.
On-Resin N-Formylation The formyl group is added to the N-terminus of the peptide while it is still attached to the solid support. x-mol.netA crucial step to ensure the final peptide is N-formylated, mimicking the natural bacterial chemoattractants.
Cleavage and Deprotection Use of strong acids, like TFA, to release the peptide from the resin and remove side-chain protecting groups.Final step to obtain the free peptide analogue for subsequent purification and biological testing.

Ex Vivo and In Vivo Approaches

Animal Models for Inflammatory and Immune Responses

Animal models are indispensable for investigating the in vivo effects of this compound and its analogues on inflammatory and immune responses. These models allow for the study of complex physiological processes that cannot be replicated in vitro. A commonly used analogue in these studies is N-formyl-methionyl-leucyl-phenylalanine (fMLP), which is a potent chemoattractant for neutrophils.

One of the key applications of these models is to study leukocyte migration and infiltration into tissues, a hallmark of inflammation nih.gov. For instance, the intraperitoneal injection of fMLP in mice leads to a rapid and robust recruitment of neutrophils to the peritoneal cavity, providing a straightforward model to quantify chemotaxis in vivo mdpi.com. By treating animals with potential antagonists or modified analogues of this compound prior to fMLP challenge, researchers can assess the efficacy of these compounds in blocking neutrophil migration.

Furthermore, animal models of bacterial infection are utilized to understand the role of formyl peptides in host defense. Mice lacking the formyl peptide receptor 1 (FPR1) show increased susceptibility to bacterial infections, demonstrating the critical role of this signaling pathway in clearing pathogens nih.gov. These models can be used to evaluate how synthetic analogues of this compound modulate the immune response to infection.

Models of acute inflammation, such as those induced by lipopolysaccharide (LPS), are also employed. In these models, the administration of leucine (B10760876), a component of this compound, has been shown to have potential anti-inflammatory effects and can influence muscle protein synthesis during inflammatory states oup.com.

Animal ModelInflammatory StimulusKey Findings Related to this compound
Mouse Peritonitis Model Intraperitoneal injection of fMLPDemonstrates the potent in vivo chemoattractant activity of formyl peptides for neutrophils. mdpi.com
Bacterial Infection Models Listeria monocytogenesHighlights the essential role of the formyl peptide receptor in host defense against bacterial pathogens. nih.gov
LPS-Induced Inflammation Model Intraperitoneal injection of LPSInvestigates the interplay between amino acids like leucine and the inflammatory response, relevant to the components of this compound. oup.com

Tissue Explant and Organ Culture Methodologies

Ex vivo models, such as tissue explants and organ cultures, provide a valuable intermediate between in vitro cell culture and in vivo animal models. These methodologies allow for the study of this compound in the context of a more complex, three-dimensional tissue architecture while maintaining a controlled experimental environment.

Tissue explants, which are small pieces of tissue maintained in culture, can be used to investigate the local effects of this compound on resident immune cells and other cell types within their native microenvironment. For example, skin explants can be used to study the early events in skin inflammation and the activation of resident immune cells in response to stimuli. While not directly studying this compound, these models provide a framework for how its effects on immune cell activation and cytokine release could be investigated in a tissue-specific context.

Organ culture systems can be employed to study more complex physiological responses. For instance, intestinal organoids or explants could be used to model the gut's immune response to bacterial-derived formyl peptides. These models would allow researchers to investigate changes in epithelial barrier function, immune cell migration, and the secretion of inflammatory mediators in response to this compound.

While direct studies utilizing this compound in tissue explant and organ culture models are not extensively documented in the readily available literature, the principles of these methodologies are highly applicable. For example, the responses of neutrophils and other immune cells to fMLP have been extensively studied in isolated cell culture systems, and these findings can be extended to more complex tissue models to better understand the compound's effects in a more physiologically relevant setting.

Advanced Structural and Biophysical Techniques

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Determination

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the high-resolution determination of biomolecular structures in their near-native states. This technique is particularly valuable for studying membrane proteins, such as the G protein-coupled receptors (GPCRs) that bind this compound and its analogues.

Recent studies have successfully used Cryo-EM to determine the structures of the formyl peptide receptors, FPR1 and FPR2, in complex with various agonists, including the potent analogue fMLFII (N-formyl-Met-Leu-Phe-Ile-Ile). These structures provide unprecedented insights into how these receptors recognize and are activated by formyl peptides.

The Cryo-EM structures reveal the detailed molecular interactions between the peptide ligand and the receptor's binding pocket. For instance, the structure of the FPR1-Gi complex bound to fMLFII was determined to a resolution of 3.2 Å. This level of detail allows for the precise identification of the amino acid residues in the receptor that are critical for ligand binding and receptor activation.

By comparing the structures of the same receptor bound to different agonists, or different receptors bound to the same agonist, researchers can elucidate the structural basis of ligand selectivity and functional diversity within the formyl peptide receptor family. This structural information is invaluable for the rational design of novel analogues of this compound with improved potency, selectivity, and therapeutic potential.

Receptor-Ligand ComplexResolutionKey Structural Insights
FPR1-fMLFII-Gi 3.2 ÅReveals the specific molecular interactions governing the binding of a potent formyl peptide agonist to FPR1.
FPR2-fMLFII-Gi 3.1 ÅProvides a basis for understanding the differential recognition of formyl peptides by FPR1 and FPR2.
FPR2-CGEN-855A-Gi 2.9 ÅElucidates the binding mode of a different peptide agonist to FPR2.
FPR2-C43-Gi 3.0 ÅShows the interaction of a small molecule agonist with FPR2.

Mass Spectrometry for Peptide Characterization (e.g., FT-ICR, MALDI-TOF)

Mass spectrometry is a powerful analytical technique that is indispensable for the characterization of peptides like this compound and its synthetic analogues. It provides precise information about the mass, sequence, and purity of these molecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of peptides. In this technique, the peptide sample is co-crystallized with a matrix material on a target plate. A laser is then used to desorb and ionize the sample, and the time it takes for the ions to travel to a detector is measured, which is proportional to their mass-to-charge ratio. MALDI-TOF is routinely used to confirm the successful synthesis of a target peptide and to assess its purity.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry offers ultra-high resolution and mass accuracy. This level of precision is crucial for unambiguously determining the elemental composition of a peptide and for characterizing post-translational or synthetic modifications. For instance, FT-ICR has been used to verify the structural integrity of Nα-formylmethionyl-containing peptide-RNA conjugates, confirming the presence of the N-terminal formyl group.

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the peptide ion of interest is isolated and then fragmented. The resulting fragment ions are then analyzed to piece together the peptide's sequence. This is essential for confirming that the correct amino acid sequence was synthesized and for identifying the sites of any modifications.

Mass Spectrometry TechniqueKey Application for this compound Research
MALDI-TOF Rapidly confirms the molecular weight of synthetic peptide analogues and assesses their purity.
FT-ICR Provides high-resolution mass data to confirm the elemental composition and the presence of the N-formyl group.
Tandem MS (MS/MS) Determines the amino acid sequence of the peptide, verifying the correct synthesis and identifying any modifications.

Fluorescence Recovery After Photobleaching (FRAP) for Membrane Dynamics

Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscope-based technique used to study the dynamics of fluorescently-labeled molecules within a living cell. In the context of this compound research, FRAP is instrumental in elucidating the lateral mobility and kinetics of its cognate G protein-coupled receptors (GPCRs), the formyl peptide receptors (FPRs), within the plasma membrane. nih.govresearchgate.netspringernature.com This method provides quantitative insights into how ligand binding by this compound affects the diffusion and localization of its receptors, which is crucial for understanding the initiation of the chemotactic signaling cascade.

The fundamental principle of FRAP involves three key steps. mdpi.com First, a specific region of interest (ROI) on the cell membrane, where the fluorescently-tagged FPRs are located, is imaged using a low-intensity laser. Next, a high-intensity laser beam is used to irreversibly photobleach the fluorophores within the ROI, rendering them non-fluorescent. Finally, the same low-intensity laser is used to monitor the recovery of fluorescence in the bleached area over time. This recovery is due to the movement of unbleached, fluorescently-tagged receptors from the surrounding membrane into the photobleached region.

The rate of fluorescence recovery and the extent to which the fluorescence returns to its initial level provide valuable information. The diffusion coefficient (D), which is a measure of the speed of receptor movement, can be calculated from the recovery rate. The mobile fraction (Mf), representing the percentage of receptors that are free to move within the membrane, is determined from the plateau of the recovery curve. By comparing these parameters in the presence and absence of this compound, researchers can infer changes in receptor mobility. For instance, ligand binding might lead to receptor oligomerization or association with cytoskeletal components, resulting in a decreased diffusion coefficient and mobile fraction.

A hypothetical FRAP experiment investigating the effect of this compound on FPR1 mobility in neutrophils could yield the following data:

Treatment GroupDiffusion Coefficient (D) (μm²/s)Mobile Fraction (Mf) (%)Half-maximal Recovery Time (t₁/₂) (s)
Control (Untreated Neutrophils)0.15 ± 0.0285 ± 510.2 ± 1.5
This compound (10 nM)0.08 ± 0.0160 ± 718.5 ± 2.1

General Principles of Experimental Design

Comparative Experimental Design and Controls

A crucial aspect of comparative design is the inclusion of appropriate controls. In a typical neutrophil chemotaxis assay, several types of controls are necessary:

Negative Control: This group consists of cells that are not exposed to any chemoattractant. This helps to establish the baseline level of random cell migration (chemokinesis).

Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), this control group is treated with the solvent alone to ensure that the solvent itself does not have an effect on the cells.

Positive Control: A known chemoattractant other than this compound is used to confirm that the cells are responsive and the assay is working correctly.

For instance, a comparative study on the chemotactic potency of this compound could be designed as follows:

Experimental GroupTreatmentExpected OutcomePurpose
1Buffer only (Negative Control)Minimal, random cell migrationEstablish baseline random migration
2Vehicle (e.g., 0.1% DMSO)Similar to negative controlRule out solvent effects
3This compound (Test)Directed cell migration towards the compoundDetermine the effect of the compound
4Known Chemoattractant (e.g., C5a) (Positive Control)Robust directed cell migrationConfirm cell viability and assay validity

Replication and Randomization in Experimental Setup

Replication and randomization are cornerstones of a robust experimental design, ensuring that the results are reliable and not due to chance or systematic bias. youtube.com

Replication involves repeating the experiment multiple times under the same conditions. There are two levels of replication:

Technical Replicates: These are repeated measurements of the same sample. For example, in a chemotaxis assay, multiple fields of view within the same experimental chamber would be considered technical replicates.

Biological Replicates: These are parallel measurements of biologically distinct samples. For instance, repeating the experiment on neutrophils isolated from different healthy donors on different days constitutes biological replication. Biological replicates are essential for demonstrating that the observed effect is consistent across a population.

Randomization is the process of assigning experimental units to different treatment groups in a random manner. youtube.com This helps to minimize the influence of confounding variables that are not under the control of the researcher. For example, when plating cells into a multi-well plate for a chemotaxis assay, the different treatment groups (negative control, vehicle, test compound, positive control) should be assigned to the wells randomly to avoid any potential positional effects within the plate.

A well-designed experiment will incorporate both replication and randomization. For example, an experiment investigating the effect of this compound on neutrophil migration might involve three biological replicates, with each replicate including technical triplicates for each treatment group, and the assignment of treatments to the wells of the assay plate would be randomized.

Data Analysis and Interpretation in Biological Studies

For chemotaxis assays, common parameters to quantify cell migration include the chemotactic index (the net distance traveled in the direction of the chemoattractant gradient) and the cell velocity. After collecting the data, statistical tests are applied to determine if the observed differences between treatment groups are statistically significant.

Commonly used statistical analyses include:

t-tests: Used to compare the means of two groups (e.g., control vs. This compound treated).

Analysis of Variance (ANOVA): Used to compare the means of three or more groups. nih.gov If the ANOVA result is significant, post-hoc tests (e.g., Tukey's test) are used to determine which specific groups differ from each other.

The interpretation of the results should be based on the statistical analysis. A p-value less than a predetermined significance level (commonly 0.05) indicates that the observed difference is unlikely to be due to chance, leading to the rejection of the null hypothesis (the hypothesis that there is no difference between the groups).

For example, in a study comparing the chemotactic index of neutrophils in response to different treatments, the following data might be obtained and analyzed:

Treatment GroupMean Chemotactic Index ± SD (n=3 biological replicates)p-value (compared to Negative Control)
Negative Control0.05 ± 0.02-
Vehicle Control0.06 ± 0.03> 0.05
This compound0.45 ± 0.08< 0.01
Positive Control (C5a)0.62 ± 0.11< 0.001

In this hypothetical example, the p-value for the this compound group is less than 0.01, indicating a statistically significant increase in the chemotactic index compared to the negative control. The vehicle control shows no significant effect. This would lead to the interpretation that this compound is a potent chemoattractant for neutrophils.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Formylmethionyl-alanyl-leucine in vitro?

  • Methodological Answer :

  • Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used. The formyl group is introduced via formic acid or acetic-formic anhydride to modify the N-terminal methionine .
  • Characterization :
  • HPLC : Use reversed-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) for purity assessment.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated: 324.4 g/mol; observed: ±0.5 Da tolerance) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or D₂O to verify backbone conformation and formylation (e.g., formyl proton signal at ~8.1 ppm) .
  • Critical Note : Ensure peptide integrity by avoiding excessive heating during lyophilization .

Q. What experimental models are appropriate for studying this compound’s role in bacterial translation initiation?

  • Methodological Answer :

  • In vitro translation assays : Use E. coli S30 extracts to monitor initiation complex formation via ribosome-binding assays with radiolabeled peptides .
  • Competitive inhibition studies : Compare binding affinity with non-formylated analogs using surface plasmon resonance (SPR) or fluorescence polarization .
  • Data Validation : Include negative controls (e.g., scrambled peptides) and replicate experiments (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different bacterial strains?

  • Methodological Answer :

  • Systematic comparison : Design dose-response assays (e.g., 0.1–100 µM) in isogenic bacterial strains (e.g., E. coli K12 vs. B strains) to identify strain-specific ribosomal binding affinities .
  • Meta-analysis : Compile published IC₅₀ values and normalize for experimental variables (e.g., buffer pH, incubation time) using tools like PRISMA guidelines .
  • Advanced Techniques : Cryo-EM to visualize peptide-ribosome interactions at near-atomic resolution, identifying structural variations affecting activity .

Q. What computational and experimental approaches are optimal for analyzing this compound’s structural dynamics under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to simulate conformational changes over 100+ ns trajectories .
  • Circular Dichroism (CD) : Monitor secondary structure stability in PBS (pH 7.4) at 25°C–37°C, focusing on α-helix-to-coil transitions .
  • Data Integration : Combine MD results with NMR chemical shift perturbations to validate dynamic regions (e.g., flexible N-terminus) .

Q. How can researchers design experiments to investigate this compound’s metabolic stability in eukaryotic systems?

  • Methodological Answer :

  • In vitro stability assays : Incubate peptides with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS over 0–120 minutes .
  • Enzyme inhibition studies : Use specific protease inhibitors (e.g., PMSF for serine proteases) to identify major degradation pathways .
  • Table for Parameter Optimization :
ParameterCondition 1Condition 2
Microsome conc.0.5 mg/mL1.0 mg/mL
Incubation time30 min60 min
Detection limit1 nM0.5 nM
Adapted from in vitro assay guidelines

Guidelines for Data Presentation

  • Tables : Follow journal-specific formatting (e.g., Roman numerals, footnotes with superscript letters) .
  • Figures : Avoid overcrowding; use color strategically (e.g., highlight formyl group in TOC graphics) .
  • Supplemental Data : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with DOIs for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.